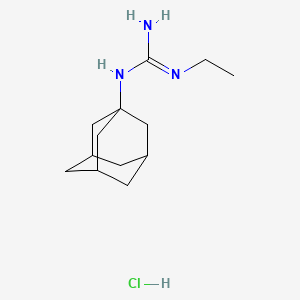

![molecular formula C18H21N5O3 B3016793 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234952-30-7](/img/structure/B3016793.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea" is a urea derivative that is part of a broader class of compounds with potential biological activities. Urea derivatives are known for their diverse pharmacological properties, including antimicrobial and antioxidant activities. The synthesis of such compounds typically involves the reaction of amines with isocyanates or carbamates, and they can be further modified to enhance their biological activities .

Synthesis Analysis

The synthesis of pyrimidinyl benzazolyl urea derivatives, which are structurally related to the compound , has been reported using pyrimidine-2-amine and methyl benzazolylcarbamate in the presence of potassium tert-butoxide in DMF . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the aromatic ring, such as chloro and nitro groups, can significantly influence the activity of these compounds. The intramolecular hydrogen bonding within urea derivatives is an important factor that affects their ability to form complexes with other molecules, which is essential for their biological function .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been studied, revealing that the substituent effect plays a significant role in complex formation. The breaking of the intramolecular hydrogen bond in urea derivatives is a prerequisite for complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. Spectral data, including IR, 1H, 13C NMR, and mass spectra, are typically used to characterize these compounds and confirm their structures .

科学的研究の応用

Antioxidant Activity

Recent studies have explored the antioxidant potential of various heterocyclic compounds, including derivatives similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. For instance, the preparation and characterization of coumarin-substituted heterocyclic compounds have shown significant antioxidant activities. These compounds exhibit high scavenging activities against stable DPPH radicals, indicating their potential as effective antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial and Anticancer Activities

The synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, has demonstrated promising antimicrobial and anticancer activities. These compounds have been tested against various cancer cell lines, showing high activity compared to reference drugs (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013). Additionally, a study on the synthesis and evaluation of the antioxidant activity of certain pyrimidin-2(1H)-one derivatives revealed their potential as effective antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).

Catalytic Applications

The catalytic oxidative carbonylation of amino moieties to ureas and other compounds has been extensively researched. A specific study found that using a PdI2/KI catalytic system in an ionic liquid allows for the efficient synthesis of ureas, showcasing the utility of such compounds in various catalytic applications (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).

Supramolecular Chemistry

In the field of supramolecular chemistry, the design and synthesis of molecular prisms and cages have been explored for their potential in heterogeneous catalysis and water treatment. One study detailed the synthesis of a urea-functionalized self-assembled molecular prism that demonstrated effective catalysis in water, highlighting the versatility of urea derivatives in creating functional supramolecular structures (Howlader, Das, Zangrando, & Mukherjee, 2016).

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c24-18(22-14-2-3-15-16(10-14)26-12-25-15)21-11-13-4-8-23(9-5-13)17-19-6-1-7-20-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCWPYZHYXVWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

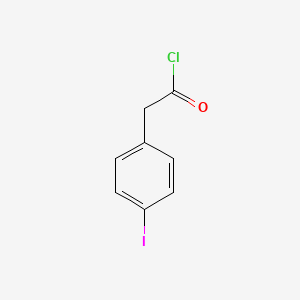

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3016719.png)

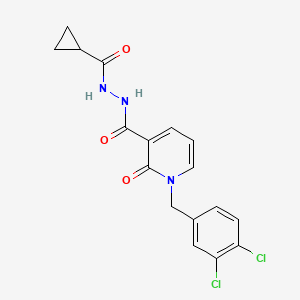

![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)

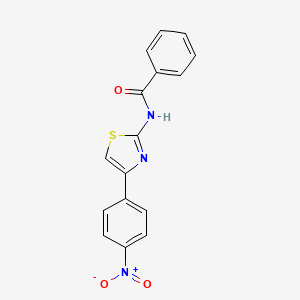

![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)

![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)